Cas no 1373882-11-1 (3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate)

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate structure
1373882-11-1 structure
Product name:3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
CAS No:1373882-11-1
MF:C15H20N2O2
MW:260.331503868103
CID:4762570

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate Chemical and Physical Properties

Names and Identifiers

    • B9BF25HPH4
    • 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
    • 4-Propanoyloxy dmt
    • 4-Proo dmt
    • 4-Propionoyloxy dmt
    • 4-Propionoyloxy-N,N-dimethyltryptamine
    • 3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl propionate
    • [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate
    • 1H-Indol-4-ol, 3-(2-(dimethylamino)ethyl)-, 4-propanoate
    • Inchi: 1S/C15H20N2O2/c1-4-14(18)19-13-7-5-6-12-15(13)11(10-16-12)8-9-17(2)3/h5-7,10,16H,4,8-9H2,1-3H3
    • InChI Key: KUOGXPDQORRHED-UHFFFAOYSA-N
    • SMILES: O(C(CC)=O)C1=CC=CC2=C1C(=CN2)CCN(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 307
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.3

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA83397-5mg
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
1373882-11-1 ≥98%
5mg
$346.00 2024-04-20
1PlusChem
1P01LJ51-1mg
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
1373882-11-1 ≥98%
1mg
$156.00 2023-12-22
1PlusChem
1P01LJ51-5mg
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
1373882-11-1 ≥98%
5mg
$468.00 2023-12-22
A2B Chem LLC
BA83397-1mg
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
1373882-11-1 ≥98%
1mg
$100.00 2024-04-20

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate Related Literature

Additional information on 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate

Professional Introduction to 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate (CAS No. 1373882-11-1)

3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate, with the CAS number 1373882-11-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a tryptamine derivative structure with an attached propanoate ester group, has garnered attention for its potential applications in drug discovery and development. The presence of a dimethylaminoethyl side chain enhances its solubility and bioavailability, making it a promising candidate for further investigation.

The< strong>indol-4-ol core of this compound is structurally reminiscent of several bioactive molecules known for their pharmacological properties. Indole derivatives are widely recognized for their role in various biological processes, including neurotransmitter interactions and enzyme inhibition. The< strong>4-propanoate moiety not only contributes to the molecular weight but also influences the compound's metabolic stability and interaction with biological targets.

In recent years, there has been a surge in research focusing on indole-based compounds due to their versatility and efficacy in treating a range of diseases. Studies have demonstrated that< strong>3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate exhibits notable activity against certain enzymatic pathways implicated in inflammation and cancer. For instance, preliminary in vitro studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammatory responses.

The< strong>dimethylamino group in the molecule is particularly noteworthy, as it is commonly found in pharmacologically active agents due to its ability to enhance binding affinity and metabolic stability. This feature makes< strong>3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate a valuable scaffold for designing novel therapeutic agents. Additionally, the propanoate ester functionality can be exploited to improve oral bioavailability and facilitate controlled release mechanisms.

Advances in computational chemistry and molecular modeling have further accelerated the exploration of< strong>3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate. These techniques allow researchers to predict binding interactions with biological targets with high precision, thereby guiding the design of more effective derivatives. For example, virtual screening has identified several analogs of this compound that exhibit enhanced potency against specific disease-related proteins.

The pharmacokinetic properties of< strong>3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate are also under active investigation. Animal models have been employed to assess its distribution, metabolism, and excretion profiles. These studies suggest that the compound has a favorable pharmacokinetic profile, with reasonable absorption and tissue distribution. Moreover, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses, although further long-term studies are warranted.

In conclusion, 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate (CAS No. 1373882-11-1) represents a promising lead compound for drug development. Its unique structural features and demonstrated biological activity position it as a candidate for further optimization towards therapeutic applications. As research continues to uncover new insights into its mechanisms of action, this compound holds great potential for contributing to advancements in medicinal chemistry and patient care.

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